4,6-Dibromo-3-hydroxyanthranilic acid

Description

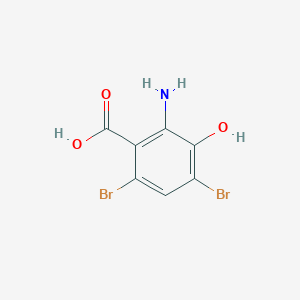

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,6-dibromo-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAVVBUQSYHVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432658 | |

| Record name | 4,6-Dibromo-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160911-12-6 | |

| Record name | 2-Amino-4,6-dibromo-3-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160911-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dibromo-3-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160911126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dibromo-3-hydroxyanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dibromo-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4,6-DIBROMO-3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2TJ7QU7MT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4,6 Dibromo 3 Hydroxyanthranilic Acid

Regioselective Bromination Strategies for Anthranilic Acid Backbones

Achieving the desired 4,6-dibromo substitution pattern on a 3-hydroxyanthranilic acid scaffold requires careful consideration of the directing effects of the existing functional groups—the carboxylic acid, the amino group, and the hydroxyl group. Both the amino and hydroxyl groups are strongly activating and ortho-, para-directing, which can lead to a mixture of products if not controlled.

Chemical Bromination Techniques and Optimization

The direct bromination of anthranilic acid often leads to a mixture of products. For instance, the reaction of anthranilic acid with bromine in glacial acetic acid can yield both 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid, with the product ratio being dependent on the reaction temperature. organic-chemistry.orgscispace.com At lower temperatures, the monobrominated product is favored, while higher temperatures promote dibromination. organic-chemistry.orgscispace.com

For the synthesis of 4,6-Dibromo-3-hydroxyanthranilic acid, a potential starting material is 3-hydroxyanthranilic acid. The hydroxyl and amino groups are both activating and ortho-, para-directing. This would direct bromination to the 4- and 6-positions. Common brominating agents for such transformations include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). organic-chemistry.orgcommonorganicchemistry.commasterorganicchemistry.com The choice of solvent and catalyst is crucial for optimizing the regioselectivity of the reaction. acs.org For electron-rich aromatic compounds like phenols and anilines, bromination with NBS in a solvent like dimethylformamide (DMF) has been shown to afford high para-selectivity. researchgate.net The use of catalysts such as active aluminum oxide or montmorillonite (B579905) K-10 clay with NBS can also facilitate regioselective α-bromination of certain ketones. researchgate.netnih.gov

The optimization of bromination reactions often involves a careful study of various parameters as outlined in the table below.

| Parameter | Influence on Bromination | Research Findings |

| Brominating Agent | Determines reactivity and selectivity. | N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for radical and electrophilic brominations. masterorganicchemistry.comresearchgate.netyoutube.com |

| Solvent | Can influence the reaction rate and regioselectivity. | Hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides. nih.gov |

| Temperature | Affects the reaction kinetics and product distribution. | In the bromination of anthranilic acid, lower temperatures favor monobromination, while higher temperatures favor dibromination. organic-chemistry.orgscispace.com |

| Catalyst | Can enhance reactivity and direct the position of bromination. | Lactic acid derivatives have been shown to act as halogen bond acceptors with NBS, enhancing reactivity for regioselective aromatic bromination. nih.gov |

Enzymatic Halogenation via Flavin-Dependent Halogenases for Anthranilic Acid Derivatives

A greener and highly selective alternative to chemical halogenation is the use of flavin-dependent halogenases (FDHs). nih.govmdpi.commdpi.comgoogle.com These enzymes utilize benign halide salts and molecular oxygen to regioselectively halogenate a variety of aromatic compounds, including those that are challenging to functionalize using traditional synthetic methods. nih.govgoogle.comgoogle.com FDHs operate through an electrophilic aromatic substitution mechanism, where the enzyme generates a reactive halogenating species, believed to be hypohalous acid (HOX), which then halogenates the substrate bound in the enzyme's active site. mdpi.commdpi.com This catalyst-controlled approach can offer synthetically useful levels of stability, substrate scope, and site selectivity. nih.gov

Studies have demonstrated that tryptophan halogenases can be engineered to accept non-native substrates, including anthranilic acid. mdpi.com Furthermore, some flavin-dependent halogenases have been shown to catalyze both mono- and dihalogenation reactions on certain substrates. google.com The inherent preference of many FDHs for bromination over chlorination makes them particularly suitable for the synthesis of brominated derivatives. google.com The development of these biocatalysts for industrial-scale biohalogenation is a significant area of current research. google.comgoogle.com

Hydroxylation Approaches for Anthranilic Acid Derivatives

The introduction of a hydroxyl group onto an existing dibromoanthranilic acid backbone is a challenging synthetic step. One potential route could involve the synthesis of 4,6-dibromoanthranilic acid followed by a regioselective hydroxylation at the 3-position. However, direct hydroxylation of such an electron-deficient aromatic ring is difficult.

An alternative approach involves starting with a precursor that already contains the hydroxyl group or can be easily converted to it. For instance, starting with 3-hydroxyanthranilic acid simplifies the synthesis by requiring only selective bromination. Should a route require the introduction of a hydroxyl group, methods such as the synthesis of 4-amino-2-hydroxybenzoic acid from m-aminophenol via carboxylation under pressure could be considered, although this provides a different isomer. chemicalbook.com Another method involves the reduction of a nitro group to an amine, as demonstrated in the synthesis of 3-amino-4-hydroxybenzoic acid from 4-hydroxy-3-nitrobenzoic acid. nih.gov

Recent research has also identified prephenate as a biological oxygen donor for hydroxylation reactions in anaerobic environments, a novel strategy that could inspire new synthetic methods. core.ac.uk

Multi-Step Synthesis Pathways to this compound

A plausible multi-step synthesis for this compound would likely commence with a commercially available and suitably functionalized precursor. Given the directing effects of the substituents, starting with 3-hydroxyanthranilic acid is a logical approach.

A proposed synthetic pathway is as follows:

Starting Material: 3-Hydroxyanthranilic acid. This compound is commercially available and possesses the core aromatic structure with the amino and hydroxyl groups in the correct positions relative to the carboxylic acid.

Dibromination: The key step would be the regioselective dibromination of 3-hydroxyanthranilic acid. The activating and ortho-, para-directing nature of both the hydroxyl and amino groups would favor the introduction of bromine atoms at the 4- and 6-positions. This reaction could be carried out using N-bromosuccinimide (NBS) in a suitable solvent, potentially with a catalyst to enhance regioselectivity and yield. The reaction conditions would need to be carefully optimized to achieve the desired dibrominated product and minimize the formation of other isomers.

Industrial Synthesis Considerations and Research Trends for Halogenated Anthranilic Acids

The industrial-scale synthesis of halogenated aromatic compounds, including substituted anthranilic acids, requires processes that are not only efficient and high-yielding but also economically viable and environmentally benign. nih.gov Many halogenated anthranilic acid derivatives are valuable intermediates in the pharmaceutical and agrochemical industries. nih.govgoogle.com For large-scale manufacturing, one-pot syntheses are often preferred to minimize steps and reduce waste.

Current research trends in the synthesis of halogenated aromatics are focused on several key areas:

Development of Greener Halogenation Methods: This includes the use of less toxic reagents and solvents, as well as catalytic systems that can be recycled. acs.org The generation of the halogenating agent in situ from a halide salt using an oxidant like hydrogen peroxide is a more atom-economical approach. nih.gov

Enhanced Regioselectivity: There is a continuous drive to develop new catalysts and methods that provide precise control over the position of halogenation on the aromatic ring. commonorganicchemistry.comacs.org This minimizes the formation of unwanted isomers and simplifies purification processes.

Biocatalysis: The use of halogenase enzymes is a rapidly growing field. google.comgoogle.com These enzymes offer unparalleled regioselectivity under mild reaction conditions and represent a sustainable alternative to traditional chemical methods. Efforts are underway to improve the stability and broaden the substrate scope of these enzymes for industrial applications. nih.govmdpi.com

Flow Chemistry: The application of continuous flow technologies to halogenation reactions is another emerging trend. acs.org Flow chemistry can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.

Chemical Reactivity and Mechanistic Investigations of 4,6 Dibromo 3 Hydroxyanthranilic Acid

Reduction and Oxidation Pathways of 4,6-Dibromo-3-hydroxyanthranilic Acid

The presence of multiple redox-active sites allows this compound to participate in both reduction and oxidation reactions. The o-aminophenol core is particularly susceptible to oxidation.

The oxidation of 3-hydroxyanthranilic acid (3-HAA), the parent compound lacking the bromine atoms, is well-studied. It can be oxidized by various means, including enzymes (like peroxidases and catalases), peroxyl radicals, and metal ions, to yield phenoxazinone structures such as cinnabarinic acid. bohrium.comnih.govnih.gov This process proceeds through the formation of an (amino)phenoxyl radical intermediate. bohrium.comnih.gov The autoxidation of 3-HAA at neutral pH is known to produce a p-quinone dimer and cinnabarinic acid. nih.gov The presence of halogen substituents, such as in 4-chloro-3-hydroxyanthranilic acid, has been shown to influence these oxidative processes, often in the context of inhibiting enzymes like 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO). taylorandfrancis.comresearchgate.net It is therefore highly probable that this compound undergoes similar oxidative dimerization to form a corresponding dibrominated phenoxazinone.

Reduction reactions could potentially target the carboxylic acid group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the -COOH group could be reduced to a primary alcohol, yielding (2-amino-4,6-dibromo-3-hydroxyphenyl)methanol. Milder reducing agents would likely be ineffective. The aromatic ring itself is resistant to reduction due to its aromatic stability and would require harsh conditions, such as high-pressure hydrogenation, which might also affect the bromine substituents via hydrodebromination.

Derivatives and Analogs of 4,6 Dibromo 3 Hydroxyanthranilic Acid: Synthesis and Structure Activity Relationships Sar in Chemical and Biological Systems

Synthesis of Substituted 3-Hydroxyanthranilic Acid Analogs

The synthesis of substituted 3-hydroxyanthranilic acid analogs is a field of significant interest due to their potential as modulators of biological pathways. Anthranilic acid and its derivatives serve as versatile precursors for a wide range of compounds with therapeutic potential. mdpi.com The core structure of 3-hydroxyanthranilic acid can be modified at various positions on the benzene (B151609) ring, as well as at the amino and carboxylic acid functional groups, to generate a library of analogs.

General synthetic strategies often involve the modification of commercially available substituted nitrobenzoic acids or anilines. For instance, the introduction of a hydroxyl group at the C3 position is a critical step, which can be achieved through various hydroxylation methods or by starting with a precursor that already contains the hydroxyl moiety, such as a substituted 2-amino-3-hydroxytoluene, followed by oxidation of the methyl group.

A patented method describes the preparation of novel 3-hydroxyanthranilic acid (3-HANA) derivatives with the general formula where substituents at the X and Y positions can include alkoxy, halogen, and alkyl groups, among others. google.com The synthesis of specific analogs, such as 4,5-, 4,6-, and 4,5,6-substituted 3-hydroxyanthranilic acids, has been accomplished for biological evaluation, highlighting the modularity of the synthetic approaches. taylorandfrancis.com These syntheses underscore the ability to systematically alter the substitution pattern to probe structure-activity relationships.

Halogenation Pattern Variations and their Synthetic Implications

The introduction of halogens, particularly bromine, onto the 3-hydroxyanthranilic acid scaffold has profound implications for both the synthetic routes and the biological activity of the resulting molecules. The positions of halogenation are critical and dictate the synthetic strategy.

Achieving a specific pattern like 4,6-dibromination requires careful control of regioselectivity. Direct bromination of 3-hydroxyanthranilic acid can lead to a mixture of products due to the activating effects of both the hydroxyl and amino groups. Therefore, multi-step synthetic sequences are often employed. A common approach involves starting with a precursor that directs the halogenation to the desired positions. For example, the synthesis of 4-bromoanthranilic acid has been achieved via the Hofmann reaction of 4-bromophthalimide (B1267563) or through the Ullmann condensation of 2,4-dibromobenzoic acid with ammonia, catalyzed by cuprous oxide. nih.gov Similarly, 4-bromo-2-nitroaniline (B116644) can be prepared and subsequently converted to the corresponding anthranilic acid derivative. nih.gov

To synthesize 4,6-dibromo-3-hydroxyanthranilic acid, a plausible route would start from a pre-functionalized benzene ring, such as 3,5-dibromophenol. Nitration, followed by reduction of one nitro group and introduction of a carboxyl group, represents a potential, albeit complex, pathway. The synthetic implications of these halogenation patterns are significant; the carbon-bromine bonds provide reactive handles for further functionalization, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Structure-Activity Relationship Studies for Enzyme Inhibition (e.g., 3-Hydroxyanthranilic Acid Dioxygenase) in Non-Human Models

3-Hydroxyanthranilic acid is a key metabolite in the kynurenine (B1673888) pathway of tryptophan degradation. nih.govhmdb.cawikipedia.org It is converted by the non-heme iron-containing enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) into 2-amino-3-carboxymuconate-semialdehyde (ACMS), which can then non-enzymatically rearrange to form quinolinic acid (QUIN). taylorandfrancis.comnih.gov QUIN is an excitotoxin implicated in several neurodegenerative conditions, making 3HAO a significant therapeutic target. nih.govnist.govnih.gov

Structure-activity relationship (SAR) studies have demonstrated that halogenation of the 3-hydroxyanthranilic acid core can lead to potent inhibition of 3HAO. Research involving substituted 3-hydroxyanthranilic acid analogs has provided valuable insights into the enzyme's active site. A study by Linderberg and Hellberg detailed the synthesis and evaluation of 4,5-, 4,6-, and 4,5,6-substituted halo-analogs as inhibitors of 3-HAO in rat brain tissue homogenates. taylorandfrancis.com The results showed that these halogenated compounds are powerful inhibitors of QUIN production, with inhibitory concentration (IC50) values in the low nanomolar range. taylorandfrancis.com

The data from these studies in non-human models clearly indicate that the position and number of halogen substituents are critical for inhibitory activity. The potent inhibition observed with these analogs suggests that the halogen atoms may form key interactions within the enzyme's active site, potentially with residues like Met35, which has been identified as a source of potential new interactions with inhibitors. nih.govnist.gov

Table 1: Inhibition of 3-HAO in Rat Brain Homogenates by Halogenated 3-Hydroxyanthranilic Acid Analogs

This table is interactive. You can sort and filter the data.

| Compound | Substitution Pattern | IC50 (nM) |

|---|---|---|

| Halo-analog 1 | 4,5-disubstituted | 2-24 |

| Halo-analog 2 | 4,6-disubstituted | 2-24 |

| Halo-analog 3 | 4,5,6-trisubstituted | 2-24 |

Data sourced from Taylor & Francis Online. taylorandfrancis.com

Development of Novel Heterocyclic Scaffolds from this compound Precursors

The chemical scaffold of this compound is a valuable starting point for the synthesis of novel heterocyclic compounds. Anthranilic acid and its derivatives are well-established precursors in the biosynthesis and chemical synthesis of various heterocyclic systems, including alkaloids and other pharmacologically active molecules. mdpi.comnih.gov

One prominent example is the role of 3-hydroxyanthranilic acid in the biosynthesis of pyrrolobenzodiazepines (PBDs), a class of natural products with significant biological activity. nih.gov The 3-hydroxyanthranilic acid unit is incorporated into the PBD skeleton through a series of enzymatic steps. By analogy, this compound could serve as a precursor to generate novel, halogenated PBDs. The bromine atoms would not only influence the physicochemical properties and biological activity of the final molecules but also provide sites for further synthetic elaboration.

Furthermore, the inherent reactivity of the amino and carboxylic acid groups in the anthranilate structure allows for a variety of cyclization reactions. Condensation with appropriate partners can lead to the formation of quinazolinones, benzodiazepines, and acridones. The presence of the dibromo pattern on the precursor would directly translate to dibrominated heterocyclic products, a structural motif that is often explored in medicinal chemistry to enhance binding affinity or modulate metabolic stability. The development of such novel heterocyclic scaffolds from a readily accessible, yet highly functionalized precursor like this compound, holds considerable promise for the discovery of new chemical entities.

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dibromo 3 Hydroxyanthranilic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-hydroxyanthranilic acid, both ¹H and ¹³C NMR spectra are instrumental in confirming its substitution pattern on the benzene (B151609) ring.

In the ¹H NMR spectrum of 3-hydroxyanthranilic acid, recorded in DMSO-d₆, the aromatic protons typically appear as a complex multiplet system due to their spin-spin coupling. hmdb.ca The chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing carboxylic acid (-COOH) group. The protons on the benzene ring are expected in the range of 6.0-7.5 ppm. The labile protons of the -NH₂, -OH, and -COOH groups can often be observed as broad signals, and their chemical shifts are highly dependent on the solvent, concentration, and temperature. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum of 3-hydroxyanthranilic acid in DMSO-d₆ have been reported. nih.govnih.gov The carboxyl carbon is typically found in the most downfield region (around 170 ppm), while the carbons bearing the hydroxyl and amino groups are also significantly shifted due to the heteroatom's electronegativity. The remaining aromatic carbons resonate at chemical shifts determined by the cumulative electronic effects of the substituents. nih.govnih.gov

Interactive Data Table: NMR Data for 3-Hydroxyanthranilic Acid

| Nucleus | Solvent | Chemical Shift (ppm) |

| ¹H | DMSO-d₆ | 6.37-7.26 (aromatic & functional groups) |

| ¹³C | DMSO-d₆ | 110.07, 113.99, 116.72, 121.40, 141.08, 144.41, 169.78 |

| ¹H | D₂O (pH 7.4) | 6.70, 6.95, 7.29 |

| ¹³C | D₂O (pH 7.4) | 119.72, 120.07, 124.52, 125.25, 139.51, 147.20, 178.75 |

Data sourced from PubChem and the Human Metabolome Database. hmdb.canih.govnih.gov

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. In the context of complex mixtures, such as biological samples or reaction products, coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) allows for the identification of individual components.

The electron ionization (EI) mass spectrum of 3-hydroxyanthranilic acid shows a molecular ion peak corresponding to its molecular weight. nih.govmassbank.eu Further fragmentation provides structural information. For instance, the loss of a water molecule or a carboxyl group are common fragmentation pathways for this type of molecule. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of 3-hydroxyanthranilic acid has also been documented, which is a common derivatization technique to improve its volatility for GC-MS analysis. nist.gov

Tandem mass spectrometry (MS/MS) provides even more detailed structural insights by isolating a specific ion and inducing its fragmentation. The MS/MS spectrum of 3-hydroxyanthranilic acid reveals characteristic daughter ions. nih.govmassbank.eu For example, a prominent peak at m/z 136 is often observed, corresponding to the loss of a water molecule from the parent ion. nih.gov

Interactive Data Table: Mass Spectrometry Data for 3-Hydroxyanthranilic Acid

| Technique | Ionization Mode | Key m/z values |

| GC-MS (TMS derivative) | EI | 282, 267, 194, 179 |

| MS/MS | Positive | Parent: 154, Fragments: 136, 108, 80 |

| Predicted CCS ([M+H]⁺) | - | 141.7 Ų |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic transitions within a molecule, respectively, providing valuable information about its functional groups and conjugated systems.

The IR spectrum of 3-hydroxyanthranilic acid displays characteristic absorption bands corresponding to its functional groups. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. The N-H stretching vibrations of the primary amine typically appear as two sharp bands around 3300-3500 cm⁻¹. The C=O stretching of the carboxylic acid gives a strong absorption band around 1650-1700 cm⁻¹. Bending vibrations for the N-H and O-H groups, as well as C-O and C-N stretching vibrations, are also present in the fingerprint region of the spectrum. nih.govnih.gov

UV-Vis spectroscopy provides information about the electronic transitions in conjugated systems. 3-Hydroxyanthranilic acid, with its substituted benzene ring, exhibits characteristic absorption maxima in the UV region. In solution, it typically shows multiple absorption bands. sielc.comcaymanchem.com The positions of these maxima can be influenced by the solvent polarity and pH, which can alter the ionization state of the acidic and basic functional groups.

Interactive Data Table: Spectroscopic Data for 3-Hydroxyanthranilic Acid

| Spectroscopy | Technique | Characteristic Absorptions |

| IR | KBr Wafer | ~3300-3500 cm⁻¹ (N-H), ~2500-3300 cm⁻¹ (O-H), ~1650-1700 cm⁻¹ (C=O) |

| UV-Vis | - | λ_max at ~212 nm, ~310 nm, and ~342 nm |

Data sourced from PubChem and SIELC Technologies. nih.govnih.govsielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 4,6-dibromo-3-hydroxyanthranilic acid itself is not publicly available, the crystal structure of 3-hydroxyanthranilic acid bound to the active site of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase has been determined. nih.govnih.govnist.gov

These studies reveal the conformation of the 3-hydroxyanthranilic acid molecule when it is bound to the enzyme. nih.govnih.govnist.gov The molecule adopts a largely planar conformation, which is expected for an aromatic system. The carboxylate and hydroxyl groups of 3-hydroxyanthranilic acid are crucial for its binding to the enzyme's active site, forming key interactions with the protein residues and a coordinated metal ion. nih.govnih.gov The amino group also participates in hydrogen bonding within the active site. This detailed structural information at the atomic level is vital for understanding the enzyme's mechanism and for the design of potential inhibitors.

Chiral Analysis Techniques for Enantiomeric Purity of Derivatized this compound

This compound is an achiral molecule as it possesses a plane of symmetry. However, it can be derivatized with chiral reagents to form diastereomers, which can then be separated and analyzed to determine the enantiomeric purity of the chiral derivatizing agent or to be used in asymmetric synthesis. The amino and carboxylic acid functional groups of anthranilic acid derivatives are common sites for such derivatization. researchgate.netijpsjournal.comrsc.org

One common approach is the formation of amides by reacting the amino group with a chiral carboxylic acid or its derivative. researchgate.net Alternatively, the carboxylic acid group can be coupled with a chiral amine or alcohol. These resulting diastereomeric derivatives will have different physical properties, including different chemical shifts in NMR spectroscopy (in the presence of a chiral solvating agent) and different retention times in chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers. rsc.org By using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA), the individual stereoisomers can be resolved and quantified. This is particularly important in pharmaceutical and biological contexts where different enantiomers can have vastly different activities.

Theoretical and Computational Chemistry Approaches to 4,6 Dibromo 3 Hydroxyanthranilic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 4,6-Dibromo-3-hydroxyanthranilic acid. These calculations solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other key characteristics.

Detailed research findings from studies on closely related aromatic compounds demonstrate that methods like DFT, often with the B3LYP functional and a 6-31G(d,p) basis set, provide reliable data on molecular geometry, including bond lengths and angles. nih.gov Such calculations can confirm the most stable tautomeric form of the molecule, which for this class is typically the phenol (B47542) form. nih.gov

Key parameters derived from these calculations include:

Electron Distribution and Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule, highlighting electrophilic (positive) and nucleophilic (negative) regions. This is critical for predicting sites of potential intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Based on the energies of the FMOs, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and global hardness. These values provide a quantitative measure of the molecule's reactivity profile.

While specific calculations for this compound are not widely published, data for its core structure and analogs allow for robust predictions.

Table 1: Predicted Physicochemical and Structural Properties of this compound

| Property | Value / Identifier | Source |

|---|---|---|

| Molecular Formula | C₇H₅Br₂NO₃ | PubChem uni.lu |

| Monoisotopic Mass | 308.86362 Da | PubChem uni.lu |

| SMILES | C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br | PubChem uni.lu |

| InChIKey | SEAVVBUQSYHVKP-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 2.3 | PubChem uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 146.3 Ų | PubChem uni.lu |

This table presents computationally predicted data.

Molecular Dynamics Simulations of Compound Interactions in Non-Clinical Models

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations are invaluable for understanding how it might interact with biological macromolecules, such as enzymes, in non-clinical models. These simulations provide insights into the stability of the compound-protein complex and the nature of their binding interactions. nih.govmdpi.com

The typical workflow involves:

System Setup: A system is built containing the ligand (this compound), the target protein, and a simulated physiological environment (e.g., water, ions).

Simulation: The system's trajectory is calculated by solving Newton's equations of motion for every atom, often over hundreds of nanoseconds. plos.org

Analysis: The resulting trajectory is analyzed to extract meaningful data about the system's dynamics and stability.

Key analyses in MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein's backbone and the ligand's heavy atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and is structurally stable. mdpi.complos.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values indicate regions of high flexibility, which can be important for binding. mdpi.complos.org

Protein-Ligand Interactions: The simulation is analyzed to identify persistent interactions, such as hydrogen bonds and hydrophobic contacts (e.g., π-π stacking), between the compound and the protein's active site. mdpi.comresearchgate.net

Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule accessible to the solvent. A decrease in SASA upon binding can indicate that the ligand fits well within the binding pocket. mdpi.complos.org

For example, studies on the parent compound, 3-hydroxyanthranilic acid, with its target enzyme 3-hydroxyanthranilate 3,4-dioxygenase, have used MD simulations to determine the influence of specific amino acid mutations on substrate binding and active site architecture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective molecules in a non-clinical setting. researchgate.net

For a compound like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. nih.gov

The process involves:

Dataset Preparation: A set of structurally related compounds with known activities against a specific target is collected.

Molecular Alignment: The compounds are structurally aligned based on a common scaffold.

Field Calculation: In CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by adding hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Model Generation: Statistical methods, like Partial Least Squares (PLS), are used to build a model that correlates the variations in these fields with the observed biological activities.

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation Q²) and external validation (predicting the activity of a test set of compounds, R²pred). nih.gov

The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions where modifying a specific property (e.g., adding a bulky group for steric favorability or an electronegative group for electrostatic favorability) is predicted to increase or decrease activity. nih.gov Studies on dibromo-substituted quinazoline (B50416) analogs have successfully used this approach to design new therapeutic agents, demonstrating the utility of QSAR in refining lead compounds. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful methods to elucidate complex chemical reaction mechanisms at the molecular level. For this compound, this is particularly relevant for understanding its potential enzymatic metabolism or its mechanism of action if it functions as an enzyme inhibitor.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are a state-of-the-art approach for this purpose. nih.gov In this method:

The Quantum Mechanics (QM) region consists of the atoms directly involved in the chemical reaction (e.g., the substrate and key catalytic residues of an enzyme). This region is treated with high-accuracy quantum chemical methods to correctly describe bond breaking and formation.

The Molecular Mechanics (MM) region includes the rest of the protein and the solvent environment. This larger part of the system is treated with classical force fields, which is computationally less expensive but sufficient to model its structural and electrostatic influence on the reaction.

Studies on the enzymatic oxidation of the parent compound, 3-hydroxyanthranilic acid, by 3-hydroxyanthranilate 3,4-dioxygenase have utilized QM/MM calculations to map the entire catalytic cycle. nih.gov This includes the binding of the substrate and molecular oxygen, the formation of intermediates, the transition states for each step, and the final product release. Similarly, research on the inactivation of this enzyme by the related 4-chloro-3-hydroxyanthranilate has helped to detail the mechanism, showing that it involves the oxidation of the enzyme's active site iron center. nih.gov These approaches could be directly applied to elucidate how the dibromo-substituents on this compound might alter its reaction pathway or inhibitory mechanism compared to its parent compound.

Table 2: Summary of Computational Approaches and Their Applications

| Computational Method | Key Application | Information Gained | Relevant Analogs Studied |

|---|---|---|---|

| Quantum Mechanics (DFT/HF) | Electronic Structure & Reactivity | Molecular geometry, charge distribution, HOMO-LUMO gap, reactivity descriptors. nih.gov | (E)-4,6-dibromo-3-methoxy-2-[(3-methoxyphenylimino)methyl]phenol nih.gov |

| Molecular Dynamics (MD) | Compound-Macromolecule Interactions | Binding stability (RMSD/RMSF), conformational changes, key interaction residues. nih.govmdpi.com | 3-Hydroxyanthranilic acid nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Design of Analogs | Correlation of molecular properties with activity, predictive models for new compounds. nih.gov | 6,8-dibromo quinazoline-4-one analogs nih.gov |

| QM/MM | Reaction Mechanism Elucidation | Energetics of reaction pathways, transition state structures, catalytic mechanisms. nih.gov | 3-Hydroxyanthranilic acid, 4-chloro-3-hydroxyanthranilate nih.govnih.gov |

Advanced Analytical Methodologies for Research and Monitoring of 4,6 Dibromo 3 Hydroxyanthranilic Acid

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the separation, purity assessment, and quantification of 4,6-Dibromo-3-hydroxyanthranilic acid. These methods separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

HPLC: For compounds structurally similar to this compound, such as anthranilic acid and 3-hydroxyanthranilic acid (3-HANA), reversed-phase HPLC methods have proven effective. nih.gov A typical HPLC setup would involve a C18 stationary phase column, which is hydrophobic. The mobile phase generally consists of an aqueous buffer (like a sodium/acetic acid buffer) mixed with an organic solvent such as methanol (B129727) or acetonitrile. nih.govresearchgate.net Isocratic elution (constant mobile phase composition) or gradient elution (changing composition) can be employed to achieve optimal separation from impurities or other components in a mixture. Detection is commonly achieved using UV-Vis spectrophotometry, by monitoring the column effluent at a wavelength where the analyte exhibits strong absorbance. For enhanced sensitivity and selectivity, fluorimetric detection can be used, as the phenolic and aniline (B41778) moieties may confer native fluorescence. nih.gov

UHPLC: UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures. rsc.org This results in significantly faster analysis times, improved resolution, and greater sensitivity. A UHPLC method for this compound would offer rapid purity checks and precise quantification, which is invaluable in high-throughput screening and process chemistry optimization. rsc.org The use of computer-assisted modeling can further streamline method development, predicting optimal conditions and ensuring robust separation from closely related impurities. rsc.org

The following table outlines a potential set of starting conditions for an HPLC method, based on established methods for related analytes. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for separating the analyte based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid | Organic modifier and aqueous phase to elute the compound. Acid improves peak shape. |

| Elution Mode | Gradient or Isocratic | Gradient elution is effective for separating complex mixtures, while isocratic is simpler for purity checks. |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation and analysis time. |

| Detection | UV at ~254 nm and ~320 nm or Fluorescence (Ex/Em specific) | UV detection is broadly applicable; fluorescence offers higher sensitivity and selectivity. nih.gov |

| Column Temp. | 25-35 °C | Maintained temperature ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. This compound, being a polar, non-volatile molecule with a relatively high molecular weight (310.93 g/mol ), is not directly suitable for GC analysis. cymitquimica.com To utilize GC-MS, a chemical derivatization step is necessary to convert the polar functional groups (-COOH, -OH, -NH2) into less polar, more volatile, and thermally stable moieties.

Common derivatization agents include:

Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which reacts with acidic protons on the carboxyl, hydroxyl, and amino groups to form trimethylsilyl (B98337) (TMS) esters, ethers, and amines.

Acylating agents: using anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) to form stable ester and amide derivatives.

Alkylating agents: such as diazomethane (B1218177) or alkyl chloroformates, to form methyl esters and other alkyl derivatives.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification. Comprehensive two-dimensional GC (GC×GC) can be employed for extremely complex samples, offering greatly enhanced separation potential. nih.gov This approach is particularly useful for resolving the derivatized target compound from a dense matrix of other volatile components. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS-NMR for Complex Mixture Analysis and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its hyphenation with Nuclear Magnetic Resonance (LC-MS-NMR) represent the pinnacle of analytical power for analyzing non-volatile compounds in complex matrices.

LC-MS: This technique couples the superior separation capabilities of HPLC or UHPLC directly with the high selectivity and sensitivity of a mass spectrometer. tudelft.nl For this compound, LC-MS is the method of choice for detection and quantification in biological fluids like plasma, urine, or cell culture supernatants. tudelft.nlnih.gov A reversed-phase LC method separates the analyte from the matrix components. The effluent is then directed into an electrospray ionization (ESI) source, which is well-suited for polar molecules. ESI can be operated in either positive or negative ion mode.

Positive Mode [M+H]+: Protonation would likely occur on the amino group.

Negative Mode [M-H]-: Deprotonation would occur on the more acidic carboxylic acid or phenolic hydroxyl group.

For highly accurate and sensitive quantification, tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode. mdpi.com In this mode, a specific precursor ion (e.g., the [M+H]+ or [M-H]- ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is highly specific to the analyte, minimizing interferences and providing low limits of detection, often in the nanomolar range. tudelft.nlnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Ion Type | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]+ | Precursor Ion (Positive) | 309.8709 | Used for selection in MS1 in positive ion mode. uni.lu |

| [M-H]- | Precursor Ion (Negative) | 307.8563 | Used for selection in MS1 in negative ion mode. uni.lu |

| [M+Na]+ | Adduct Ion (Positive) | 331.8528 | Commonly observed sodium adduct in ESI. uni.lu |

| [M+H-H2O]+ | Fragment Ion (Positive) | 291.8608 | Potential fragment from loss of water. uni.lu |

LC-MS-NMR: The coupling of LC-MS with NMR spectroscopy is a formidable tool for unambiguous structure elucidation of unknown compounds in a mixture. nih.gov After a component is separated by LC and characterized by MS for its molecular weight and formula, the flow can be directed to an NMR spectrometer. This allows for the acquisition of proton (¹H) and other NMR spectra (e.g., ¹³C) on the isolated compound, providing definitive structural information. While technically demanding, this technique would be invaluable for confirming the identity of this compound in a synthetic reaction mixture or identifying it as a novel metabolite in a biological extract. nih.gov

Capillary Electrophoresis (CE) and CE-MS for Separation and Characterization

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. Because this compound possesses both acidic (carboxylic, phenolic) and basic (amino) functional groups, its net charge is pH-dependent, making it an ideal candidate for CE-based separation methods like Capillary Zone Electrophoresis (CZE). nih.gov

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. At neutral or basic pH, the inner wall of the capillary is negatively charged, causing a bulk flow of liquid toward the cathode, known as the electroosmotic flow (EOF). nih.gov The analyte will migrate according to its own electrophoretic mobility and the EOF. By adjusting the pH of the BGE, the charge of the analyte can be manipulated to optimize separation from other components. mdpi.com The use of chiral selectors, such as copper(II)-amino acid complexes, in the BGE can enable the separation of enantiomers if the molecule is chiral or is derivatized with a chiral tag. nih.gov

CE-MS: Coupling CE with mass spectrometry provides high-resolution separation with mass-based identification. A key challenge is the interface between the low flow rates of CE and the input requirements of the MS. Electrospray ionization is the most common interface. CE-MS would be a powerful tool for analyzing small sample volumes and for separating isomers that may be difficult to resolve by LC.

In Vitro and In Vivo Analytical Techniques for Monitoring Biochemical Pathways in Non-Human Models

To investigate the role of this compound in biological systems, it is crucial to monitor its concentration and fate in both in vitro and in vivo models. The analytical techniques described previously are directly applicable here.

In Vitro Models: These include studies using cell cultures (e.g., cancer cells, immune cells) or isolated enzymes. nih.gov For instance, cells could be incubated with a precursor compound, and the culture medium analyzed over time to monitor the formation of this compound. LC-MS/MS is the preferred method for this application due to its ability to accurately quantify low concentrations of metabolites in complex culture media. tudelft.nlnih.gov Such studies can elucidate the specific enzymes and pathways involved in its synthesis or degradation.

In Vivo Models: Non-human models, such as rats or mice, are used to study the compound's behavior in a whole organism. Techniques like microdialysis can be employed to sample the extracellular fluid from specific tissues, such as the brain, in a living animal. nih.gov The collected dialysate can then be analyzed by a highly sensitive technique like HPLC with fluorescence detection or, more commonly, LC-MS/MS, to measure the levels of this compound and its related metabolites following administration of a precursor. nih.gov These experiments provide critical information on its absorption, distribution, metabolism, and excretion (ADME) profile.

Diverse Applications of 4,6 Dibromo 3 Hydroxyanthranilic Acid in Chemical Research and Development Non Clinical

Role as Chiral Building Blocks in Asymmetric Synthesis

There is no available research to indicate that 4,6-Dibromo-3-hydroxyanthranilic acid is utilized as a chiral building block in asymmetric synthesis. Chiral building blocks are essential for the stereoselective synthesis of complex molecules, particularly in drug discovery. nih.govnih.govresearchgate.net The methods for creating such building blocks often involve asymmetric catalysis or resolution of racemates. nih.govnih.gov However, no synthesis or application of this compound in this context has been reported.

Applications in Agrochemical Design and Development

No studies have been identified that describe the use of this compound in agrochemical design, such as for plant growth regulators or resistance modulators. Plant growth regulators are used to mitigate the toxic effects of pesticides and other stressors by influencing plant physiological and biochemical pathways. nih.gov While various chemical structures are employed for these purposes, this compound is not among them based on current literature.

Materials Science Applications (e.g., dyes, polymers, functional materials)

There is no documented use of this compound in materials science for applications such as dyes, polymers, or other functional materials. For comparison, a related bromo-compound, 6,6'-dibromoindigo (Tyrian purple), is a well-known historical dye, and its synthesis has been a subject of research. nih.gov However, no such applications have been reported for this compound.

Research Probes for Biochemical Pathway Elucidation (non-therapeutic)

While the related metabolite, 3-hydroxyanthranilic acid, is a component of the kynurenine (B1673888) pathway of tryptophan metabolism and has been studied in this context, biorxiv.orgnih.gov there is no evidence to suggest that the brominated derivative, this compound, has been developed or used as a research probe to elucidate biochemical pathways.

Inhibitors of Quorum Sensing in Bacterial Systems (non-therapeutic)

Quorum sensing is a system of cell-to-cell communication in bacteria that regulates processes like biofilm formation and virulence factor expression, making its inhibition a target for antimicrobial strategies. nih.govnih.govresearchgate.net A wide variety of compounds, including halogenated furanones and other small molecules, have been investigated as quorum sensing inhibitors. nih.gov However, a review of the literature reveals no studies implicating this compound in the inhibition of quorum sensing.

Future Perspectives and Emerging Research Areas for 4,6 Dibromo 3 Hydroxyanthranilic Acid

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of 4,6-Dibromo-3-hydroxyanthranilic acid is likely to be guided by the principles of green chemistry, aiming to develop more environmentally friendly and efficient methods. Traditional bromination methods often rely on harsh reagents and produce significant waste. Future research could focus on several key areas to improve sustainability.

One promising approach is the use of greener brominating agents. Research into the bromination of other aromatic compounds, such as 7-aminophthalide, has explored methods that conserve the use of halides. chemrxiv.org Similar strategies could be adapted for the synthesis of this compound, potentially reducing the amount of bromine required and minimizing the formation of hazardous byproducts.

Catalytic methods also present a significant opportunity for sustainable synthesis. The development of iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines points towards the potential for using earth-abundant metal catalysts for the synthesis of anthranilic acid derivatives. nih.gov Future research could explore the use of similar catalytic systems for the regioselective bromination of 3-hydroxyanthranilic acid. Furthermore, transition-metal-catalyst-free methods, such as the transfer hydrogenative coupling of 2-nitroaryl methanols, offer an alternative pathway to anthranilic acid derivatives with high step efficiency and operational simplicity. rsc.org

The use of alternative reaction media, such as water or ionic liquids, could also enhance the sustainability of the synthesis. These solvents can offer advantages in terms of reduced toxicity, flammability, and environmental impact compared to traditional organic solvents.

Exploration of Unconventional Reactivity and Transformations

The unique combination of functional groups in this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research in this area could uncover novel transformations and lead to the synthesis of a diverse range of new molecules.

The presence of two bromine atoms offers opportunities for a variety of cross-coupling reactions. These could include Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of a wide range of substituents at the 4- and 6-positions of the aromatic ring. This would enable the creation of libraries of novel compounds with potentially interesting biological or material properties.

The interplay between the amino, hydroxyl, and carboxylic acid groups could also lead to interesting and unconventional reactivity. For example, intramolecular reactions could be explored to synthesize novel heterocyclic compounds. The study of the reactivity of anthranilic acid itself has shown its versatility in the synthesis of heterocycles like dihydroquinazolines. nih.gov The electronic effects of the bromine and hydroxyl substituents on this compound could lead to unique cyclization pathways and the formation of novel heterocyclic scaffolds.

Furthermore, the potential for the compound to undergo oxidative polymerization, similar to what has been observed for N-phenyl anthranilic acid, could be investigated. mdpi.com This could lead to the development of new functional polymers with interesting electronic or optical properties.

Integration into Advanced Functional Materials and Nanotechnology

The structural features of this compound make it an intriguing building block for the development of advanced functional materials and for applications in nanotechnology. Anthranilic acid and its derivatives have already shown promise in the creation of functional conducting polymer composites. mdpi.com The incorporation of this compound into polymer chains could offer several advantages. The bromine atoms can enhance thermal stability and flame retardancy, while also providing sites for further functionalization. The hydroxyl and amino groups can participate in hydrogen bonding, influencing the self-assembly and morphology of the resulting materials.

In the realm of nanotechnology, the ability of anthranilic acid derivatives to form complexes with metal ions could be exploited. mdpi.com Nano-sized metal complexes of anthranilic acid have been synthesized and investigated for their catalytic and antimicrobial properties. mdpi.com this compound could be used to create novel metal-organic frameworks (MOFs) or to functionalize nanoparticles. The bromine atoms could influence the electronic properties of these nanomaterials, potentially leading to applications in catalysis, sensing, or electronics.

The development of core-shell strategies, where the polymerization of anthranilic acid occurs around a metal nanoparticle, is another area of interest. mdpi.com Using this compound in such a system could lead to the formation of hybrid nanomaterials with unique properties derived from both the metallic core and the halogenated polymer shell.

Interdisciplinary Research at the Interface of Chemistry and Biotechnology (non-clinical)

The intersection of chemistry and biotechnology offers exciting opportunities for the non-clinical application of this compound. One key area of future research is the exploration of enzymatic synthesis routes. While chemical synthesis methods are well-established, enzymatic methods can offer higher selectivity and milder reaction conditions. For example, tyrosinase from Bacillus megaterium has been used for the hydroxylation of related compounds. nih.gov Future research could investigate the potential of using enzymes to catalyze the bromination or other modifications of 3-hydroxyanthranilic acid, providing a more sustainable and selective route to the desired compound. The use of lipases for the enantioselective enzymatic esterification of related carboxylic acids has also been demonstrated. google.com

The antimicrobial properties of halogenated compounds are well-documented. mdpi.com Research on other anthranilic acid derivatives has shown that they can possess significant antibacterial activity. nih.gov Future studies could investigate the potential of this compound as a non-clinical antimicrobial agent, for example, in the development of new disinfectants or antifouling coatings. The parent compound, 3-hydroxyanthranilic acid, has been shown to act as an antimicrobial against gram-negative bacteria in C. elegans. nih.gov The addition of bromine atoms could potentially enhance this activity.

Furthermore, the ability of halogenated anthranilic acid derivatives to act as inhibitors of certain enzymes could be explored in a non-clinical context. nih.gov For example, they could be used as biochemical tools to study enzyme mechanisms or to develop new types of biosensors.

Automation and High-Throughput Methodologies in this compound Research

The future exploration of this compound and its derivatives will be significantly accelerated by the adoption of automation and high-throughput methodologies. High-throughput screening (HTS) is a powerful tool in drug discovery and materials science, allowing for the rapid testing of large numbers of compounds. bmglabtech.com This approach could be applied to screen libraries of derivatives of this compound for a wide range of properties, from catalytic activity to antimicrobial efficacy.

The synthesis of these compound libraries can also be streamlined through automation. Automated synthesis platforms can be used to perform reactions in parallel, significantly increasing the speed at which new derivatives can be produced. acs.org This would allow for a more systematic exploration of the structure-activity relationships of this class of compounds.

High-throughput experimentation (HTE) can also be used to rapidly optimize reaction conditions for the synthesis of this compound and its derivatives. acs.org By screening a wide range of catalysts, solvents, and other reaction parameters in parallel, the most efficient and sustainable synthetic routes can be identified much more quickly than with traditional methods.

The data generated from these high-throughput approaches can be analyzed using computational tools to identify trends and to guide the design of new compounds with desired properties. This integration of automation, HTS, and computational chemistry will be crucial for unlocking the full potential of this compound in a timely and efficient manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dibromo-3-hydroxyanthranilic acid, and how is purity ensured?

- Methodological Answer : The synthesis typically involves bromination of 3-hydroxyanthranilic acid using brominating agents like or (N-bromosuccinimide) in acidic media. For example, regioselective bromination at the 4 and 6 positions can be achieved under controlled temperature (0–5°C) to minimize side reactions. Purification is performed via reverse-phase HPLC or recrystallization using ethanol/water mixtures. Purity validation requires (e.g., aromatic protons at δ 7.8–8.2 ppm) and LC-MS to confirm molecular weight (, expected ) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- / : To confirm substitution patterns and hydroxyl group presence.

- FT-IR : Detects functional groups (e.g., -OH stretch ~3200 cm, C-Br ~600 cm).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- HPLC with UV detection (): Assesses purity (>95% for most studies) .

Advanced Research Questions

Q. How can researchers investigate the mechanism of this compound in modulating immune responses?

- Methodological Answer : Building on studies of structurally related compounds (e.g., 3-hydroxyanthranilic acid’s role in T cell apoptosis), researchers can:

- Use flow cytometry to assess CD4 T cell viability after treatment.

- Perform NF-κB luciferase reporter assays in Jurkat cells to evaluate inhibition of TCR-mediated signaling.

- Conduct kinase activity assays (e.g., PDK1 inhibition) using recombinant proteins and ATP-consumption assays .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of brominated hydroxyanthranilic acids?

- Methodological Answer :

- Synthetic diversification : Introduce substituents (e.g., methyl, nitro) at non-brominated positions and compare bioactivity.

- Computational modeling : Use DFT calculations to map electron density and predict reactive sites.

- In vitro bioassays : Test analogs in dose-response studies (e.g., IC determination in NF-κB inhibition) .

Q. How can in vivo models be optimized to evaluate the compound’s therapeutic potential in inflammatory diseases?

- Methodological Answer :

- Asthma models : Ovalbumin-sensitized mice can be treated with the compound (e.g., 10–50 mg/kg, i.p.), followed by bronchoalveolar lavage to measure eosinophil counts and cytokine levels (IL-4, IL-5).

- T cell-specific knockout models : Use conditional PDK1-deficient mice to validate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.